(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) (3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18407159
InChI: InChI=1S/C9H17N3O.2C2HF3O2/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12;2*3-2(4,5)1(6)7/h7-8,11H,1-6H2,(H2,10,13);2*(H,6,7)/t7-,8-;;/m1../s1
SMILES:
Molecular Formula: C13H19F6N3O5
Molecular Weight: 411.30 g/mol

(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate)

CAS No.:

Cat. No.: VC18407159

Molecular Formula: C13H19F6N3O5

Molecular Weight: 411.30 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) -

Specification

Molecular Formula C13H19F6N3O5
Molecular Weight 411.30 g/mol
IUPAC Name (3R,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C9H17N3O.2C2HF3O2/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12;2*3-2(4,5)1(6)7/h7-8,11H,1-6H2,(H2,10,13);2*(H,6,7)/t7-,8-;;/m1../s1
Standard InChI Key ASEUCBBNQDNTIY-RHJRFJOKSA-N
Isomeric SMILES C1CN(C1)[C@@H]2CCNC[C@H]2C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Canonical SMILES C1CN(C1)C2CCNCC2C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Structural Characterization and Key Features

Molecular Architecture

The compound’s structure comprises:

  • Piperidine core: A six-membered nitrogen-containing ring with stereochemistry defined as (3R,4R).

  • Azetidine substituent: A four-membered nitrogen-containing ring attached to the piperidine at position 4.

  • Carboxamide group: A CONH₂ moiety at position 3 of the piperidine, forming an amide bond.

  • Trifluoroacetate counterions: Two 2,2,2-trifluoroacetic acid (TFA) molecules neutralizing the basic nitrogen atoms.

The stereochemical configuration (3R,4R) is critical, as it influences molecular interactions and pharmacological efficacy.

PropertyValueSource
Molecular FormulaC₁₃H₁₉F₆N₃O₅
Molecular Weight411.30 g/mol
IUPAC Name(3R,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide; 2,2,2-trifluoroacetic acid
SMILESC1CN(C1)[C@@H]2CCNC[C@H]2C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Stereochemical Considerations

The (3R,4R) configuration indicates a specific spatial arrangement of substituents, which may enhance binding affinity to biological targets. Chiral centers in piperidine derivatives often dictate receptor selectivity, as seen in analogous compounds like PDE10 inhibitors .

Synthetic Methodologies

Core Synthesis

The synthesis involves multi-step organic transformations:

  • Piperidine ring formation: Cyclization of azetidine derivatives to form the piperidine scaffold.

  • Carboxamide introduction: Amide coupling reactions, often using coupling agents (e.g., EDC/HOBt) to attach the carboxamide group.

  • Counterion exchange: Neutralization with TFA to form the bis(trifluoroacetate) salt, enhancing solubility.

Protection-deprotection strategies may be employed to control regioselectivity during functionalization.

Key Reaction Steps

StepDescriptionPurpose
1Cyclization of azetidine derivatives to form the piperidine coreConstructing the bicyclic framework
2Amide bond formation via coupling agentsIntroducing the carboxamide group
3Acidification with TFAStabilizing the compound as a salt

Challenges and Optimization

  • Stereochemical control: Maintaining the (3R,4R) configuration during cyclization requires precise conditions (e.g., chiral catalysts or resolution via chiral chromatography).

  • Purification: The TFA salt may necessitate ion-exchange chromatography or recrystallization to achieve high purity.

TargetMechanismRelevance
NAAANon-covalent inhibitionAnti-inflammatory/analgesic effects
PDE10Competitive inhibitionDopamine regulation in striatum
GABA ReceptorsModulation via azetidine interactionsAnxiolytic or anticonvulsant activity

Structure-Activity Relationships (SAR)

  • Azetidine substitution: Enhances receptor binding due to small ring size and nitrogen lone-pair availability.

  • Carboxamide modifications: Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability in analogous compounds .

Research Findings and Gaps

Biological Activity Data

No direct pharmacological data exists, but analogs provide insights:

  • NAAA inhibition: Pyrazole azabicyclooctanes (e.g., ARN19689) achieve IC₅₀ < 100 nM .

  • PDE10 activity: Azetidine-piperidine hybrids show submicromolar potency in preclinical models .

Pharmacokinetic Considerations

  • Solubility: TFA salt improves aqueous solubility, critical for in vivo administration.

  • Metabolic stability: Piperidine rings are generally resistant to hepatic oxidation, but azetidine may undergo ring-opening under acidic conditions.

Future Research Directions

Target Validation

  • In vitro assays: Screen against NAAA, PDE10, and GABA receptors to identify primary targets.

  • In vivo models: Assess efficacy in rodent models of inflammation or dopamine-related disorders.

Structural Optimization

  • Stereocenter modifications: Explore (3S,4R) or (3R,4S) isomers for improved binding affinity.

  • Counterion replacement: Substitute TFA with less acidic counterions (e.g., HCl) to reduce formulation challenges.

Comparative Analysis with Related Compounds

CompoundTargetKey FeatureActivity
ARN19689 NAAAPyrazole azabicyclooctane coreIC₅₀ = 0.042 μM
MP-10 PDE10Azetidine-piperidine hybridSubmicromolar inhibition
(3R,4R)-Compound (this study)HypotheticalTFA salt, carboxamide groupUndetermined

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